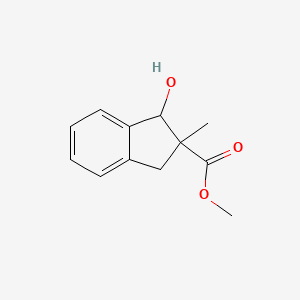

Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate

Description

Methyl 1-hydroxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylate is a β-ketoester derivative featuring a fused bicyclic indene scaffold. This compound is characterized by a hydroxyl group at position 1, a methyl group at position 2, and a methyl ester at position 2 (Figure 1). The hydroxyl and methyl substituents likely influence its electronic and steric properties, impacting its reactivity in asymmetric catalysis and synthetic accessibility compared to similar compounds.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 1-hydroxy-2-methyl-1,3-dihydroindene-2-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(12)13/h3-6,10,13H,7H2,1-2H3 |

InChI Key |

FBXSTBXIHIAUMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate typically involves organic synthesis reactions. One common method includes the oxidation of hydroxy ketone compounds followed by isomerization under basic conditions to form the indene ring structure. The final step involves reacting the indene ketone with chlorinated alkanes to produce the desired compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in different chemical processes .

Scientific Research Applications

Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Methyl 1-hydroxy-2-methyl-2,3-dihydro-1h-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in binding to target molecules, influencing their activity and stability. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Reactivity in Organocatalytic Reactions

α-Amination and Michael Additions

The unsubstituted analog, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, serves as a benchmark in organocatalysis. In α-amination reactions, it provides moderate yields (e.g., 75% for 2-acetylcyclopentan-1-one) but low enantioselectivity (13–36% ee) due to steric and electronic limitations at the α-position . In contrast, methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exhibits enhanced enantioselectivity (57% ee) in α-hydroxylation reactions, attributed to the electron-donating methoxy group stabilizing transition states . The target compound’s hydroxyl group may similarly modulate reactivity through hydrogen bonding, though direct data are lacking.

For Michael additions with nitrostyrenes, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate achieves high enantioselectivity (up to 92:8 er) under optimized conditions, whereas tetrahydronaphthalene analogs are unreactive, highlighting the importance of the indene scaffold’s rigidity .

Perfluoroalkylation and Ethynylation

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes perfluoroalkylation to yield methyl (S)-1-oxo-2-(perfluorohexyl)-2,3-dihydro-1H-indene-2-carboxylate with 68% yield using phase-transfer catalysis . Ethynylation at the α-position proceeds with 50% yield, producing methyl 2-ethynyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a versatile intermediate for further functionalization . The target compound’s methyl and hydroxyl groups may hinder such reactions due to steric bulk or competing hydrogen-bonding interactions.

Substituent Effects on Reactivity and Selectivity

- Steric Effects : Bulky substituents like tert-butyl (e.g., tert-butyl 2-benzyl-1-oxo... carboxylate) reduce reaction rates but improve selectivity in quaternary carbon formation . The target compound’s 2-methyl group may similarly hinder nucleophilic attacks.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 5 in methyl 5-chloro-2-hydroxy... carboxylate) increase electrophilicity at the α-position, enhancing reactivity in oxidation reactions .

Biological Activity

Methyl 1-hydroxy-2-methyl-2,3-dihydro-1H-indene-2-carboxylate (CAS Number: 1227796-57-7) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- IUPAC Name : this compound

- Physical Form : Solid, pale-yellow to yellow-brown

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants neutralize free radicals and reduce cellular damage.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of developing new antimicrobial agents.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant scavenging effect, comparable to known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Ascorbic Acid | 22.0 |

Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Study 1: Antioxidant Efficacy in Cellular Models

A recent study investigated the protective effects of this compound on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. The results showed a marked reduction in cell death and an increase in cell viability when treated with the compound.

Case Study 2: In Vivo Antimicrobial Testing

Another study explored the in vivo antimicrobial effects of the compound using a mouse model infected with Staphylococcus aureus. Treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.